molecular formula C30H46O3 B107837 Moronic acid CAS No. 6713-27-5

Moronic acid

Cat. No.: B107837
CAS No.: 6713-27-5
M. Wt: 454.7 g/mol
InChI Key: UMYJVVZWBKIXQQ-QALSDZMNSA-N
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Description

Moronic acid, also known as 3-oxoolean-18-en-28-oic acid, is a naturally occurring pentacyclic triterpenoid. It is primarily extracted from plants such as Rhus javanica (a sumac plant) and mistletoe (Phoradendron reichenbachianum). This compound has garnered significant interest due to its diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Mechanism of Action

Target of Action

Moronic acid, a natural triterpene , has been found to have significant anti-HIV and anti-HSV (Herpes Simplex Virus) activity . It targets the viral life cycle events, making it a promising candidate for anti-viral drug development .

Mode of Action

The mode of action of this compound involves its interaction with the viral life cycle. It shows oral therapeutic efficacy in HSV-infected mice and possesses novel anti-HSV activity . A particular derivative of this compound has shown potent anti-HIV activity, suggesting that it interacts with the virus in a way that inhibits its replication .

Biochemical Pathways

This compound affects the lipid metabolites of the arachidonic acid (AA) pathway, which plays a crucial role in the lifecycle of herpesvirus infections . Various herpesviruses utilize these lipid pathways to their advantage, and targeting them with this compound can help combat these infections .

Pharmacokinetics

It’s known that this compound can be extracted from rhus javanica, a sumac plant, and also from mistletoe (phoradendron reichenbachianum) . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of this compound’s action is the inhibition of viral replication. It has shown oral therapeutic efficacy in HSV-infected mice . A particular derivative of this compound has shown potent anti-HIV activity, with EC50 values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (a multiple protease inhibitor resistant strain), and 0.13 μM against FHR-2 (an HIV strain resistant to bevirimat) .

Biochemical Analysis

Biochemical Properties

Moronic acid has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit viral replication, with an EC50 value of less than 1 μg/mL . It also exhibits cytotoxicity against H9 lymphocytes, with an IC50 value of 18.6 μg/mL .

Cellular Effects

This compound influences cell function in several ways. It has been found to decrease the quantities of Epstein-Barr virus (EBV) particles generated by cells following lytic induction . This suggests that this compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are ongoing .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Moronic acid can be synthesized through various chemical routes. One common method involves the oxidation of betulinic acid, another triterpenoid, using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. The extraction process includes:

Chemical Reactions Analysis

Types of Reactions

Moronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Moronic acid is often compared with other triterpenoids such as betulinic acid, boswellic acid, and glycyrrhetinic acid. While all these compounds share a similar pentacyclic structure, this compound is unique due to its superior antiviral activity and broader spectrum of biological activities .

Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and diverse biological activities make it a valuable subject of ongoing research.

Properties

IUPAC Name

(4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYJVVZWBKIXQQ-QALSDZMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30891948
Record name Moronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6713-27-5
Record name Moronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6713-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Moronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Moronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8W7HC4JK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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